molecular formula C11H6BrClF3N3O B8157079 3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine

3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine

Cat. No.: B8157079
M. Wt: 368.54 g/mol
InChI Key: SXZZPXRWEHAVQN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with bromine, chlorine, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-6-(2-(trifluoromethoxy)phenyl)pyrazine
  • 3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine

Uniqueness

3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the trifluoromethoxyphenyl group. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-6-chloro-5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClF3N3O/c12-8-10(17)19-9(13)7(18-8)5-3-1-2-4-6(5)20-11(14,15)16/h1-4H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZPXRWEHAVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=C(C(=N2)Br)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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